Tert-butyl 2-amino-2-methylpropanoate hydrochloride
Overview
Description
Tert-butyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 . It is also known as 2-Amino-2-methylpropane hydrochloride .
Synthesis Analysis
The synthesis of Tert-butyl 2-amino-2-methylpropanoate hydrochloride involves several steps. One method involves the use of DMSO master liquid, PEG300, Tween 80, and ddH2O . Another method involves the suspension of the compound in dichloroethane and the addition of triethylamine .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-amino-2-methylpropanoate hydrochloride consists of 8 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The InChI Key for this compound is YZKDXIFGPWUKTI-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Tert-butyl 2-amino-2-methylpropanoate hydrochloride are complex and involve several steps. For example, one reaction involves the use of benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine .Physical And Chemical Properties Analysis
Tert-butyl 2-amino-2-methylpropanoate hydrochloride is a white to light-yellow powder or crystals . It has a molecular weight of 195.69 . The compound is very soluble, with a solubility of 2.76 mg/ml or 0.0141 mol/l .Scientific Research Applications
Proteomics Research
H-Aib-OtBu HCl: is utilized in proteomics research due to its role in peptide synthesis . It serves as a building block for creating peptides with specific amino acid sequences, which are essential for studying protein structure, function, and interactions.
Organic Synthesis
This compound is a valuable reagent in organic synthesis. It’s used to introduce the tert-butyl protected amino group into molecular structures, which is a common requirement in the synthesis of complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, H-Aib-OtBu HCl is employed for the synthesis of pharmaceuticals. Its protected amino group is pivotal in the construction of drug molecules, particularly those that require a high degree of stereochemical control.
Polymer Chemistry
The tert-butyl group in H-Aib-OtBu HCl makes it a candidate for polymer chemistry applications. It can be used to modify the properties of polymers, such as increasing their resistance to chemical degradation or altering their physical characteristics .
Peptide Chemical Synthesis
H-Aib-OtBu HCl: is extensively used as a masked carboxyl group surrogate in peptide chemical synthesis. It allows for the protection of the amino acid’s carboxyl group during the peptide chain assembly process .
Biochemical Studies
As a biochemical, H-Aib-OtBu HCl is involved in various biochemical studies, including enzyme-substrate interactions and metabolic pathway analyses. Its role in these studies is crucial for understanding biological processes at the molecular level .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-butyl 2-amino-2-methylpropanoate hydrochloride, also known as H-Aib-OtBu HCl, is a chemical compound used in organic synthesis It’s often used as a reagent in the synthesis of various organic compounds .
Mode of Action
The mode of action of H-Aib-OtBu HCl is primarily through its role as a reagent in organic synthesis . It participates in chemical reactions to form new compounds. The exact nature of these interactions depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a reagent in organic synthesis, H-Aib-OtBu HCl is involved in various biochemical pathways, depending on the specific compounds it’s used to synthesize . The downstream effects of these pathways would also depend on the particular compounds produced.
Pharmacokinetics
For instance, it has high gastrointestinal absorption and is BBB permeant . Its LogP value suggests it has some degree of lipophilicity, which could influence its distribution within the body .
Result of Action
The result of H-Aib-OtBu HCl’s action is the formation of new organic compounds through chemical reactions . The specific molecular and cellular effects would depend on the particular compounds synthesized using H-Aib-OtBu HCl as a reagent.
Action Environment
The action, efficacy, and stability of H-Aib-OtBu HCl can be influenced by various environmental factors. These include the reaction conditions under which it’s used (such as temperature and pH), the presence of other reactants, and the specific protocol followed in the synthesis process .
properties
IUPAC Name |
tert-butyl 2-amino-2-methylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2,3)11-6(10)8(4,5)9;/h9H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKDXIFGPWUKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479659 | |
Record name | Tert-butyl 2-amino-2-methylpropanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-methylpropanoate hydrochloride | |
CAS RN |
84758-81-6 | |
Record name | Tert-butyl 2-amino-2-methylpropanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-alanine, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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